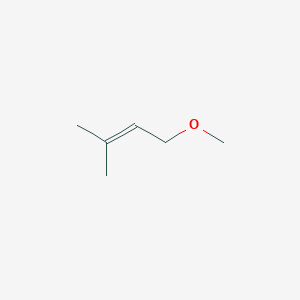
1-Methoxy-3-methyl-2-butene
Descripción general
Descripción
1-Methoxy-3-methyl-2-butene is a chemical compound with the molecular formula C6H12O . Its molecular weight is 100.1589 . It is also known as Isopentenyl methyl ether .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C6H12O/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 . This structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3 . Its boiling point is 94.8±9.0 °C at 760 mmHg . The vapour pressure is 53.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 32.1±3.0 kJ/mol . The flash point is -3.2±6.3 °C .Aplicaciones Científicas De Investigación
Kinetics and Reaction Products
The study of the kinetics and products of the reaction of OH radicals with organic compounds, like 3-methoxy-3-methyl-1-butanol, reveals insights into their atmospheric lifetimes and reaction mechanisms. For instance, Aschmann, Arey, and Atkinson (2011) investigated the reaction kinetics of 3-methoxy-3-methyl-1-butanol with OH radicals, highlighting the formation of various products such as acetone and methyl acetate, with implications for environmental chemistry (Aschmann, Arey, & Atkinson, 2011).
Synthesis and Chemical Transformations
The synthesis of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane, as described by Patrick, Rogers, and Gorrell (2002), exemplifies the chemical versatility of methoxy-substituted butenes in generating useful intermediates for further chemical transformations (Patrick, Rogers, & Gorrell, 2002).
Thermodynamic Stability
Taskinen (1974) explored the relative stabilities of isomeric compounds including 2-methoxy-1-butene and its (E) and (Z) isomers, providing valuable information on their thermodynamic properties and the effect of methyl substitution on the stability of these compounds (Taskinen, 1974).
Catalytic Processes
Research into catalytic processes has also been prominent. For example, Mika et al. (2011) detailed the catalytic cycle of cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene, revealing intricate mechanistic details and the role of methanol in this industrially relevant process (Mika, Tuba, Tóth, Pitter, & Horváth, 2011).
Novel Synthesis Techniques
Chen, Wang, and Ma (2009) reported on the electrochemical coupling reaction of toluene with methanol in ionic liquid media, illustrating an innovative method for synthesizing methoxymethyl benzene, a compound related by functional group transformations to 1-Methoxy-3-methyl-2-butene (Chen, Wang, & Ma, 2009).
Propiedades
IUPAC Name |
1-methoxy-3-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQDNWRPFWUJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944727 | |
| Record name | 1-Methoxy-3-methylbut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22093-99-8 | |
| Record name | NSC245159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-3-methylbut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxy-3-methylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4,9-dimethyl-1H-furo[2',3':1,2]phenanthro[3,4-d]imidazol-2-yl)phenol](/img/structure/B1654247.png)

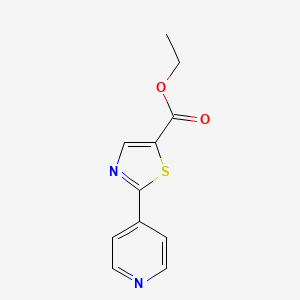
![1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1654251.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1654252.png)
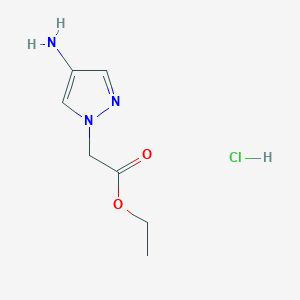
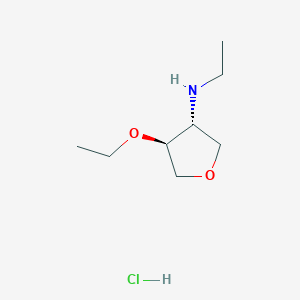
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide](/img/structure/B1654258.png)
![5-Benzoyl-1-propan-2-yl-2,5-diazaspiro[3.4]octan-3-one](/img/structure/B1654260.png)
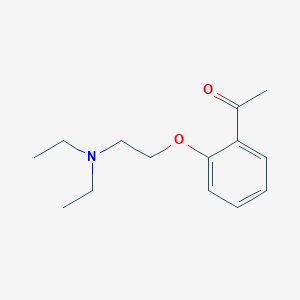

![Racemic-(5S,6R)-Benzyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1654267.png)
